N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a complex organic compound that features an indole structure Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids or their derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane or dimethylformamide
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of DCC or other coupling agents would be optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form corresponding amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-13-12-25-11-9-16-6-7-17(14-21(16)25)22(26)23-10-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,11,14-15,24H,8,10,12-13H2,1H3,(H,23,26) |
InChI Key |
ROTGNYKDBNWVNI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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